(S)-5,7-Diacetoxyflavanone
Description
Contextualizing Flavanone (B1672756) Derivatives in Medicinal Chemistry
Flavanones are a significant class of flavonoids, which are polyphenolic secondary metabolites found widely in the plant kingdom, including in citrus fruits, vegetables, and grains. icm.edu.plnih.gov Their fundamental chemical structure is a 15-carbon skeleton (C6-C3-C6) composed of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). mdpi.comnih.gov This structure makes them a versatile scaffold for chemical modification. icm.edu.pl
In medicinal chemistry, flavanone derivatives are recognized for their broad spectrum of biological activities. icm.edu.plnih.gov These activities are largely attributed to their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. icm.edu.plnih.govsysrevpharm.org The diverse biological functions of flavanones have established them as important lead compounds in the development of new therapeutic agents for a variety of diseases, including cardiovascular and neurodegenerative conditions. icm.edu.plresearchgate.net The specific biological effects of a flavanone derivative are highly dependent on its chemical structure, including the number and position of hydroxyl groups and other substitutions. nih.gov This structure-activity relationship is a central focus of research, as modifications to the flavanone core can significantly alter a compound's therapeutic potential. icm.edu.pl
Table 1: Selected Pharmacological Activities of Flavanone Derivatives
| Pharmacological Activity | Description | Key Flavanone Examples | References |
|---|---|---|---|
| Antioxidant | Ability to scavenge free radicals and inhibit oxidative enzymes, protecting cells from oxidative damage. | Naringenin, Hesperetin, Pinocembrin (B1678385) | icm.edu.plnih.govnih.gov |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and signaling pathways, such as COX, NF-κB, and MAPK. | Naringenin, Pinocembrin | mdpi.comsysrevpharm.orgresearchgate.net |
| Neuroprotective | Protection of neurons against damage, including from ischemic injury and neurotoxins. | Pinocembrin, Naringenin | researchgate.netresearchgate.netacs.org |
| Antimicrobial | Efficacy against a range of bacteria, fungi, and viruses. | Pinocembrin, 7-hydroxyflavanone | nih.govnih.govtaylorandfrancis.com |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Hesperetin, Pinocembrin | icm.edu.plresearchgate.net |
Rationale for Acetylation of Pinocembrin for Enhanced Bioavailability and Therapeutic Potential
While natural flavonoids like pinocembrin possess significant therapeutic promise, their clinical application is often hampered by poor physicochemical properties, notably low water solubility and limited bioavailability. nih.govmdpi.com Bioavailability—the extent and rate at which the active form of a drug enters systemic circulation—is a critical factor for therapeutic efficacy. For many flavonoids, this is limited by poor absorption in the gastrointestinal tract and rapid metabolism. mdpi.com
Acetylation is a well-established chemical strategy in medicinal chemistry to create prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. This approach is particularly useful for improving the lipophilicity (lipid-solubility) of a compound. nih.gov Pinocembrin has two hydroxyl (-OH) groups on its A-ring at positions 5 and 7, which are available for acetylation. The synthesis of pinocembrin diacetate involves converting these polar hydroxyl groups into less polar acetyl (-OCOCH3) groups.
This structural modification is hypothesized to enhance the therapeutic potential of pinocembrin for several reasons:
Protection from Premature Metabolism : The hydroxyl groups of flavonoids are primary sites for metabolic reactions (like glucuronidation and sulfation) in the liver and intestines, which lead to rapid excretion. mdpi.commdpi.com Acetylation protects these sites, potentially delaying metabolism and prolonging the compound's circulation time.
Reversion to Active Form : Once absorbed into the bloodstream and distributed to tissues, the acetyl groups on pinocembrin diacetate are expected to be cleaved by ubiquitous esterase enzymes, releasing the active pinocembrin molecule to exert its pharmacological effects.
Studies on other acetylated flavonoids have demonstrated that this strategy can improve uptake, metabolic stability, and biological activity compared to the parent compounds. mdpi.com For instance, research on acetylated quercetin (B1663063) showed enhanced inhibition of cancer cell proliferation. mdpi.com Similarly, studies on other acylated flavonoids suggest that such modifications can improve their lipophilicity and subsequent bioavailability. nih.govencyclopedia.pub Therefore, the investigation of pinocembrin diacetate is a logical and scientifically-driven effort to optimize a promising natural product for therapeutic use.
Historical and Current Trajectories in Pinocembrin Research as Precedent for Pinocembrin Diacetate Inquiry
The scientific interest in pinocembrin diacetate is built upon decades of extensive research into its parent compound, pinocembrin. Pinocembrin (5,7-dihydroxyflavanone) is a major flavonoid first identified in pine heartwood and is also found in high concentrations in natural products like propolis and honey. nih.govresearchgate.net Early research, dating back to the 1970s, identified its antimicrobial properties. nih.gov
Over the years, preclinical studies have revealed a wide array of pharmacological activities for pinocembrin. nih.gov It is a potent antioxidant, anti-inflammatory, and neuroprotective agent. researchgate.netmdpi.comnih.gov Its mechanisms of action are multifaceted, involving the inhibition of inflammatory pathways like NF-κB and MAPK, the reduction of oxidative stress by scavenging reactive oxygen species (ROS), and the modulation of apoptosis (programmed cell death). researchgate.netmdpi.com
The most significant trajectory in recent pinocembrin research has been its investigation for the treatment of ischemic stroke. mdpi.comnih.gov Numerous in vitro and in vivo studies have demonstrated its ability to protect the brain from stroke-induced damage by reducing infarct size, protecting the blood-brain barrier, and mitigating neuronal injury. acs.orgnih.gov This substantial body of evidence led to its approval by the China Food and Drug Administration for clinical trials in patients with ischemic stroke, with phase II trials underway. mdpi.comnih.govspandidos-publications.com
Beyond stroke, current research is exploring pinocembrin's potential for other conditions, including:
Neurodegenerative Diseases : Studies suggest pinocembrin may have therapeutic effects in models of Alzheimer's and Parkinson's disease. researchgate.netmdpi.com
Cardiovascular Diseases : It has shown potential in protecting against atherosclerosis and other cardiovascular conditions. researchgate.net
Anticancer Activity : Research indicates it can induce apoptosis in certain cancer cell lines. taylorandfrancis.com
This robust and expanding body of research on pinocembrin validates its therapeutic potential. However, it also highlights the challenge of its suboptimal pharmacokinetic profile. mdpi.commdpi.com The extensive knowledge of pinocembrin's biological targets and mechanisms of action provides a strong precedent for the development of derivatives like pinocembrin diacetate. The inquiry into the diacetate form is a direct and logical next step, aiming to harness the well-documented therapeutic power of pinocembrin by improving its drug-like properties.
Table 2: Timeline and Focus of Pinocembrin Research
| Time Period | Key Research Focus | Major Findings | References |
|---|---|---|---|
| 1970s - 1990s | Isolation & Antimicrobial Activity | First identified as an antifungal agent; demonstrated broad antimicrobial effects. | nih.govnih.gov |
| 2000s | Mechanistic Studies (Anti-inflammatory, Antioxidant) | Elucidation of effects on key signaling pathways (NF-κB, MAPK) and reduction of oxidative stress. | researchgate.netmdpi.com |
| Late 2000s - 2010s | Neuroprotection & Ischemic Stroke | Potent protective effects in preclinical stroke models; ability to cross the blood-brain barrier demonstrated. | researchgate.netresearchgate.netnih.gov |
| 2010s - Present | Clinical Translation & Expanded Applications | Approved for Phase II clinical trials for ischemic stroke in China; investigation into Alzheimer's, Parkinson's, and cancer. | taylorandfrancis.commdpi.comspandidos-publications.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMNXCYSIYMOX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424911 | |
| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111441-88-4 | |
| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Pathways for Pinocembrin Diacetate
Chemical Synthesis Approaches for Pinocembrin (B1678385) Diacetate
The chemical synthesis of pinocembrin diacetate primarily involves the derivatization of the pinocembrin molecule. This process starts with obtaining pinocembrin, which can be synthesized through methods like the Claisen-Schmidt condensation to form a chalcone (B49325), followed by intramolecular cyclization. d-nb.infomdpi.com
Esterification Reactions for Diacetate Formation
The conversion of pinocembrin to pinocembrin diacetate is achieved through esterification, specifically acetylation, of its two hydroxyl groups at positions 5 and 7. A common laboratory method for this transformation is the reaction of pinocembrin with an acetylating agent such as acetic anhydride. This reaction is typically performed in the presence of a base like pyridine (B92270) or a catalyst such as an acid, which facilitates the acylation of the phenolic hydroxyl groups. Another potential reagent system for such transformations on related compounds involves using acetyl bromide with a Lewis acid co-catalyst like zinc triflate (Zn(OTf)₂). researchgate.net
Optimization of Reaction Conditions and Yield for Pinocembrin Diacetate Synthesis
The efficiency and yield of pinocembrin diacetate synthesis depend on several reaction parameters. While specific optimization studies for pinocembrin diacetate are not extensively detailed in the literature, general principles of esterification optimization are applicable. Key factors to consider include:
Catalyst: The choice and concentration of the catalyst (e.g., pyridine, 4-dimethylaminopyridine (B28879) (DMAP), or mineral acids) can significantly influence the reaction rate.
Temperature: Reaction temperature affects the rate of esterification. For instance, in the synthesis of pinocembrin analogs, debenzylation and deprotection steps were optimized at specific temperatures to avoid unwanted byproducts. d-nb.info
Solvent: The choice of solvent is critical for dissolving reactants and influencing the reaction pathway. Solvents like ethanol, ethyl acetate (B1210297), and dichloromethane (B109758) have been used in the synthesis of pinocembrin analogs. d-nb.infomdpi.com
Stoichiometry: The molar ratio of pinocembrin to the acetylating agent is crucial for ensuring complete di-acetylation without leading to excessive reagent waste or complex purification procedures.
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps determine the optimal time required for the reaction to complete, maximizing the yield of the desired diacetate product. unimas.my
Stereoselective Synthesis and Chiral Resolution of Pinocembrin Diacetate Enantiomers
Pinocembrin possesses a chiral center at the C-2 position of its flavanone (B1672756) structure, meaning it exists as two enantiomers: (S)-pinocembrin and (R)-pinocembrin. google.com The acetylation reaction to form pinocembrin diacetate does not typically affect this chiral center, so the stereochemistry of the product is determined by the starting material. Therefore, the stereoselective synthesis or resolution of pinocembrin itself is the critical step.
Several methods have been developed for the chiral resolution of racemic pinocembrin:
Derivatization: One approach involves reacting racemic pinocembrin with a chiral resolving agent, such as a chiral primary amine or a chiral sulfinamide, to form diastereomers. google.comnih.gov These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography. nih.gov
Chiral Chromatography: A more direct method is the use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. For example, a Chiralcel® AD-RH column has been successfully used for the baseline separation of pinocembrin enantiomers. nih.gov This technique allows for the analytical quantification and preparative separation of the individual (R)- and (S)-enantiomers. nih.govacs.org
Biocatalytic and Biotechnological Production of Pinocembrin Diacetate Precursors
Biotechnology offers powerful tools for producing the precursors to pinocembrin diacetate, primarily the pinocembrin molecule itself. These methods focus on using engineered microorganisms as cellular factories.
Enzymatic Acetylation Strategies for Pinocembrin Diacetate
The use of enzymes for the targeted modification of natural products is a growing field known as biocatalysis. In principle, enzymes like lipases or acyltransferases could be used to catalyze the acetylation of pinocembrin. For example, pancreatic porcine lipase (B570770) has been used to synthesize new oleoyl-hybrids of flavonoids, demonstrating the potential of enzymes to acylate these molecules. mdpi.com However, specific enzymatic strategies for the direct and complete diacetylation of pinocembrin to yield pinocembrin diacetate are not yet well-documented in scientific literature. The development of such a chemoenzymatic route could offer a milder and more selective alternative to purely chemical methods.
Metabolic Engineering Approaches for Enhanced Pinocembrin Diacetate Precursor Biosynthesis
Significant progress has been made in engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce the key precursor, (2S)-pinocembrin, from simple feedstocks like glucose. nih.govnih.govnih.gov This eliminates the need for extraction from low-yield natural sources or complex chemical synthesis. researchgate.net
The core of this strategy involves introducing a heterologous biosynthetic pathway into the host microbe. This pathway typically consists of three or four key enzymes sourced from plants: nih.govjmb.or.krnih.gov
Phenylalanine Ammonia Lyase (PAL): Converts the amino acid L-phenylalanine into cinnamic acid. jmb.or.kr
4-Coumarate:CoA Ligase (4CL): Activates cinnamic acid by attaching a Coenzyme A molecule, forming cinnamoyl-CoA. jmb.or.kr
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to produce pinocembrin chalcone. jmb.or.kr
Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of the chalcone into (2S)-pinocembrin. nih.govnih.gov
Researchers have focused on optimizing this pathway to maximize pinocembrin production. Key research findings and optimization strategies are summarized in the table below.
Table 1: Metabolic Engineering Strategies for Pinocembrin Precursor Production This table is interactive. You can sort and filter the data.
| Host Organism | Engineering Strategy | Precursor(s) | Key Enzymes Expressed | Resulting Pinocembrin Titer (mg/L) | Reference(s) |
|---|---|---|---|---|---|
| E. coli | Modular metabolic balancing of pathway modules. | Glucose | DAHPS, CM/PDT, PAL, 4CL, CHS, CHI | 40.02 | nih.gov |
| S. cerevisiae | Overcoming cinnamic acid inhibition, boosting malonyl-CoA supply. | Glucose | PAL, CNL, CHS, CHI | 80 | nih.govacs.org |
| E. coli | Overexpression of acetyl-CoA carboxylase (ACC) to increase malonyl-CoA. | Glucose | PAL, 4CL, CHS | 97 | nih.govjmb.or.kr |
| E. coli | ATP engineering using CRISPRi to increase ATP and malonyl-CoA levels. | Glucose, L-phenylalanine | PAL, 4CL, CHS, CHI | 165.31 | d-nb.info |
These metabolic engineering efforts demonstrate the high potential of microbial biosynthesis to serve as a sustainable and scalable source for the pinocembrin precursor, which can then be chemically converted to pinocembrin diacetate.
Microbial Conversion Systems for Pinocembrin Diacetate
The production of pinocembrin diacetate through microbial conversion systems is an area of growing interest, primarily approached via a two-step chemoenzymatic process. This process involves the initial microbial biosynthesis of the precursor molecule, pinocembrin, followed by enzymatic acetylation to yield the final diacetate compound. A fully integrated, single-microorganism system for the direct production of pinocembrin diacetate has not been extensively documented. Therefore, the methodology is best understood by examining these two critical stages.
Microbial Biosynthesis of Pinocembrin
The foundational step in producing pinocembrin diacetate is the efficient microbial synthesis of pinocembrin. Genetically engineered microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, have been developed as microbial cell factories for this purpose. frontiersin.orgfrontiersin.org These systems leverage heterologous biosynthetic pathways derived from plants.
The core pathway for pinocembrin production begins with an aromatic amino acid, typically L-phenylalanine. jmb.or.krnih.gov This precursor is converted to pinocembrin through a series of enzymatic reactions:
Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid. jmb.or.kracs.org
4-Coumarate:CoA ligase (4CL) activates cinnamic acid to its corresponding cinnamoyl-CoA thioester. jmb.or.krnih.gov
Chalcone synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone (naringenin chalcone). frontiersin.orgnih.gov
Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into (2S)-pinocembrin. nih.gov
Significant research has focused on optimizing these microbial hosts to enhance pinocembrin titers. Key strategies include increasing the intracellular availability of precursors, particularly malonyl-CoA, which is often a rate-limiting factor. frontiersin.orgfrontiersin.org In E. coli, overexpression of the acetyl-CoA carboxylase (ACC) complex has been shown to boost malonyl-CoA levels and, consequently, pinocembrin production. frontiersin.orgasm.org For instance, introducing an ACC from Pseudomonas luminescens into E. coli resulted in a 5.8-fold increase in pinocembrin titer, reaching 196 mg/L. frontiersin.org Further engineering of acetate assimilation pathways has pushed production to levels as high as 429 mg/L. asm.org In S. cerevisiae, strategies have included optimizing enzyme expression, boosting malonyl-CoA supply, and eliminating byproduct formation, leading to titers of up to 80 mg/L in shake flasks. acs.orgnih.gov
Table 1: Research Findings on Microbial Pinocembrin Production
| Microorganism | Key Engineering Strategy | Precursor(s) | Pinocembrin Titer (mg/L) | Reference |
|---|---|---|---|---|
| Escherichia coli | Overexpression of Acetyl-CoA Carboxylase (ACC) from P. luminescens | Cinnamic Acid | 196 | frontiersin.org |
| Escherichia coli | Engineering of acetate assimilation pathways and ACC overexpression | Cinnamic Acid | 429 | asm.org |
| Escherichia coli | Genome engineering to enhance phenylalanine and malonyl-CoA supply | Glycerol | 353 | researchgate.net |
| Saccharomyces cerevisiae | Pathway optimization, boosting malonyl-CoA, byproduct elimination | Glucose | 80 | acs.orgnih.gov |
| Saccharomyces cerevisiae | Feeding of phenylpropanoid acids | Cinnamic Acid | 16.3 | academicjournals.org |
Enzymatic Acetylation of Pinocembrin
Once pinocembrin is produced and purified from the microbial culture, the second stage involves its conversion to pinocembrin diacetate. This is typically achieved through chemoenzymatic synthesis, where enzymes are used as biocatalysts for regioselective acylation. Lipases are the most commonly employed enzymes for this transformation due to their stability in organic solvents and their ability to catalyze esterification reactions. academicjournals.orgthieme-connect.com
The enzymatic acetylation of flavonoids offers significant advantages over traditional chemical synthesis, including milder reaction conditions and high regioselectivity, which avoids the need for complex protection and deprotection steps. academicjournals.orgosti.gov Lipase B from Candida antarctica (CALB) is a frequently used biocatalyst for the acylation of various flavonoids. academicjournals.orgresearchgate.net The reaction typically uses an acyl donor, such as vinyl acetate, to transfer the acetyl group to the hydroxyl moieties of the pinocembrin molecule. The use of a solvent-free system, where an acyl donor like triacetin (B1683017) also serves as the solvent, represents a greener and more efficient approach, potentially leading to 100% conversion. osti.gov
While the direct acetylation of pinocembrin to its diacetate form is a specific application, the principles are well-established from studies on other flavonoids. osti.govmdpi.com The process involves the stepwise formation of a monoacetate followed by the synthesis of the diacetate. osti.gov The regioselectivity of the lipase is crucial; for instance, some lipases preferentially acylate hydroxyl groups on the sugar moiety of flavonoid glycosides, whereas others, like the lipase from Pseudomonas cepacia, can acylate the aglycone itself. thieme-connect.comnih.gov For pinocembrin, which has hydroxyl groups at the C-5 and C-7 positions, a diacetate would result from the acylation of both of these sites.
Table 2: Research Findings on Enzymatic Acylation of Flavonoids
| Flavonoid Substrate | Enzyme | Acyl Donor | Key Finding | Reference |
|---|---|---|---|---|
| Phloridzin, Naringin, Esculin | Lipase | Triacetin | Development of a solvent-free system achieving 100% conversion to acetates. | osti.gov |
| Rutin, Isoquercitrin | Candida antarctica Lipase B (CALB) | Not Specified | Molecular modeling showed acetylation occurred at the aglycon part. | academicjournals.org |
| Quercetin (B1663063), Morin, Pinocembrin, Catechin | Pancreatic Porcine Lipase (PPL) | Oleic Acid | Demonstrated regioselective acylation; C-7 position was acylated in pinocembrin. | nih.gov |
| Myricetin | Immobilized Candida antarctica Lipase B (CaLB) | Vinyl Acetate | Optimization of reaction conditions for regioselective acetylation of flavones and flavonols. | mdpi.com |
Pharmacological Spectrum and Therapeutic Efficacy of Pinocembrin Diacetate
Neuroprotective Potentials of Pinocembrin (B1678385) Diacetate
Based on available scientific literature, there is currently no specific research investigating the neuroprotective effects of Pinocembrin diacetate. The following subsections reflect this lack of data.
There are no available studies on the effects of Pinocembrin diacetate in preclinical models of ischemic brain injury.
Specific in vivo or in vitro studies on the efficacy of Pinocembrin diacetate in models of Alzheimer's disease or Parkinson's disease have not been identified in the current body of scientific research. However, a computational study has suggested potential interactions with pathways relevant to neuroinflammation, which can be a component of neurodegenerative diseases. researchgate.net
There is no direct evidence from preclinical or clinical studies on the effects of Pinocembrin diacetate on cognitive function.
Neurodegenerative Disorder Models (e.g., Alzheimer's, Parkinson's)
Anti-inflammatory and Immunomodulatory Activities of Pinocembrin Diacetate
The anti-inflammatory and immunomodulatory potential of Pinocembrin diacetate has been explored primarily through computational and network pharmacology studies. These analyses have identified it as a potential active compound in natural extracts with anti-inflammatory properties. nih.govfrontiersin.org
Network pharmacology and molecular docking studies have predicted that Pinocembrin diacetate may exert anti-inflammatory effects by targeting key molecules in inflammatory pathways. In a study analyzing the components of Rhizoma Musae decoction for the treatment of osteoarthritis, Pinocembrin diacetate was identified as one of the potential active compounds. nih.govresearchgate.net The analysis predicted that this compound interacts with several targets involved in inflammation, including Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6). nih.govresearchgate.net These pro-inflammatory cytokines are central to the inflammatory cascade in numerous diseases.
The study further implicated Pinocembrin diacetate in the modulation of signaling pathways that regulate the production of these cytokines, such as the PI3K-Akt and MAPK signaling pathways. nih.govresearchgate.net Molecular docking analysis predicted a strong binding affinity between Pinocembrin diacetate and key protein targets, suggesting a potential mechanism for its anti-inflammatory action. frontiersin.org
Table 1: Predicted Binding Affinity of Pinocembrin Diacetate to Inflammatory Pathway Targets This table is interactive. You can sort and filter the data.
| Target Protein | Predicted Binding Energy (kcal/mol) | Signaling Pathway Association |
|---|---|---|
| AKT1 | Stronger than Diacerein (positive control) | PI3K-Akt Signaling |
| GAPDH | -6.64 | Glycolysis, Apoptosis |
Data derived from a molecular docking study which suggests a potent interaction. frontiersin.org
While direct studies on the effect of Pinocembrin diacetate on specific immune cells are not available, its predicted interaction with major inflammatory signaling pathways suggests a potential role in modulating immune responses. The PI3K-Akt and MAPK pathways are crucial for the function, proliferation, and activation of various immune cells, including macrophages and lymphocytes. nih.gov By potentially targeting proteins such as AKT1 and SRC, Pinocembrin diacetate may influence the behavior of these cells and temper inflammatory responses. nih.govresearchgate.net
Table 2: Potential Signaling Pathway Involvement of Pinocembrin Diacetate This table is interactive. You can sort and filter the data.
| Signaling Pathway | Implicated Role | Potential Downstream Effect |
|---|---|---|
| PI3K-Akt Signaling | Regulation | Modulation of cell survival and inflammation |
| MAPK Signaling | Regulation | Control of cytokine production and immune cell function |
| IL-17 Signaling | Regulation | Attenuation of inflammatory responses mediated by T-helper 17 cells |
| Lipid and Atherosclerosis | Regulation | Potential role in managing inflammation associated with atherosclerosis |
Pathways identified through network analysis of potential targets of Pinocembrin diacetate. nih.govresearchgate.net
Following a comprehensive search of scientific literature, no research findings were located for the specific compound “Pinocembrin diacetate” concerning its pharmacological effects in autoimmune diseases, its detailed antioxidant mechanisms, or its anticancer and chemopreventive properties as outlined in the requested article structure.
The available body of research focuses almost exclusively on the parent compound, pinocembrin . While pinocembrin has been investigated for its anti-inflammatory, antioxidant, and anticancer activities, this information does not directly apply to its diacetate derivative.
Therefore, it is not possible to generate the requested article on “Pinocembrin diacetate” with the required scientific accuracy and adherence to the provided outline due to the absence of relevant data in the current scientific literature.
Anti-arrhythmic ActivitiesThe anti-arrhythmic potential of Pinocembrin diacetate has not been evaluated in any published research. Studies do exist on the anti-arrhythmic effects of pinocembrin.frontiersin.orgnih.gov
Other Emerging Pharmacological Activities of Pinocembrin Diacetate
Pinocembrin diacetate, a diacetylated derivative of the natural flavonoid pinocembrin, is gaining attention for its potential therapeutic applications. While its parent compound, pinocembrin, is known for a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, research into the specific pharmacological profile of pinocembrin diacetate is still in its nascent stages. researchgate.net Emerging evidence suggests that pinocembrin diacetate may have distinct therapeutic potential, particularly in the context of osteoarthritis.
A significant study utilizing an integrated approach of ultra-high-performance liquid chromatography-Q-Exactive-tandem mass spectrometry (UHPLC-Q-Exactive-MS/MS), network analysis, and molecular docking identified pinocembrin diacetate as a key potential active compound in Rhizoma Musae decoction for the treatment of osteoarthritis. researchgate.netnih.gov This research highlighted the compound's interaction with several molecular targets and signaling pathways implicated in the pathogenesis of osteoarthritis. researchgate.netnih.gov
The study's network analysis revealed that pinocembrin diacetate potentially targets several key proteins, including Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Protein Kinase B (AKT1), Tumor Necrosis Factor (TNF), Interleukin-6 (IL6), and Proto-oncogene tyrosine-protein kinase (SRC). researchgate.netnih.gov Furthermore, the investigation suggested that the therapeutic effects of pinocembrin diacetate in osteoarthritis may be mediated through the modulation of critical signaling pathways such as the MAPK signaling pathway, lipid and atherosclerosis pathway, PI3K-Akt signaling pathway, and the IL-17 signaling pathway. researchgate.netnih.gov
Molecular docking studies provided further insight into the mechanism of action, demonstrating a significant binding affinity between pinocembrin diacetate and GAPDH. researchgate.net This interaction suggests a potential regulatory role for pinocembrin diacetate in cellular metabolic and signaling processes relevant to osteoarthritis.
While the primary emerging research on pinocembrin diacetate focuses on its potential in treating osteoarthritis, the known pharmacological activities of its parent compound, pinocembrin, may offer clues to other potential therapeutic avenues for the diacetate form. Pinocembrin has shown promise in neuroprotection, with potential applications in ischemic stroke, and has demonstrated anti-glycation properties. chemfaces.cn However, it is crucial to note that the conversion of pinocembrin diacetate to pinocembrin in the body has not been definitively established in the available scientific literature. Therefore, further research is necessary to determine if the neuroprotective and anti-glycation activities of pinocembrin can be attributed to its diacetate derivative.
The table below summarizes the key findings from the research on the emerging pharmacological activity of Pinocembrin Diacetate.
| Research Area | Model/Method | Key Findings | Potential Targets | Potential Pathways |
| Osteoarthritis | UHPLC-Q-Exactive-MS/MS, Network Analysis, Molecular Docking | Identified as a potential active compound in Rhizoma Musae decoction for osteoarthritis treatment. | GAPDH, AKT1, TNF, IL6, SRC | MAPK signaling, Lipid and atherosclerosis, PI3K-Akt signaling, IL-17 signaling |
Molecular and Cellular Mechanisms of Pinocembrin Diacetate Action
Deacetylation and Bioactivation Pathways of Pinocembrin (B1678385) Diacetate
The journey of pinocembrin diacetate from an inactive precursor to a biologically active molecule involves crucial metabolic conversion steps within the cell. This bioactivation is a prerequisite for its pharmacological effects.
Pinocembrin diacetate is structurally a diester of pinocembrin. As a prodrug, it is designed for enhanced cellular uptake due to its increased lipophilicity compared to the parent compound. researchgate.net Once inside the body or cells, it undergoes enzymatic transformation to release the active drug. researchgate.netscielo.br
The primary mechanism for the bioactivation of acetate-containing prodrugs is hydrolysis catalyzed by cellular esterases. up.ac.zaresearchgate.netberkeley.edu These ubiquitous enzymes cleave the ester bonds, removing the two acetate (B1210297) groups from the pinocembrin diacetate molecule. This process, known as deacetylation, yields the parent flavonoid, pinocembrin, and acetic acid as a byproduct. This enzymatic cleavage is a common and efficient bioactivation pathway for various ester-based prodrugs, enabling the site-specific release of an active compound. scielo.brmdpi.com
Following the esterase-mediated hydrolysis, pinocembrin emerges as the principal bioactive metabolite. Pinocembrin itself is a well-researched natural flavonoid known for a wide spectrum of pharmacological activities. nih.govresearchgate.net Research has demonstrated its neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net
The neuroprotective effects of pinocembrin are significant, as it has been shown to protect against cerebral ischemic injury and neuronal cell death. nih.govresearchgate.net Its mechanisms include reducing oxidative stress, inhibiting apoptosis (programmed cell death), and modulating inflammatory responses within the central nervous system. nih.govresearchgate.netmdpi.com Furthermore, pinocembrin may improve the function of the cholinergic system, which is vital for memory and learning. mdpi.com
Preclinical Investigations and Translational Research of Pinocembrin Diacetate
Bioavailability Enhancement Strategies for Pinocembrin (B1678385) Diacetate
The clinical application of many flavonoids, including the parent compound pinocembrin, is often hampered by poor aqueous solubility and low oral bioavailability. nih.govnih.govmdpi.comnih.gov Pinocembrin, for instance, is readily metabolized in the body and its low solubility limits its absorption. mdpi.commdpi.com To counteract these limitations, scientific strategies are directed towards modifying the molecule itself or employing advanced formulation technologies. Pinocembrin diacetate represents a chemical modification approach, specifically a prodrug strategy, designed to enhance its physicochemical properties for better absorption. Further enhancement is sought through sophisticated drug delivery platforms.
| Challenge with Parent Compound (Pinocembrin) | Strategy for Pinocembrin Diacetate | Rationale |
| Poor water solubility | Prodrug modification (diacetate form) | Increase lipophilicity to improve membrane permeability. |
| Low oral bioavailability | Nano-drug delivery systems | Encapsulate the compound to protect it from degradation, improve solubility, and facilitate transport across biological membranes. nih.govpjps.pk |
| Rapid metabolism | Prodrug and Nano-delivery | The prodrug masks the hydroxyl groups prone to metabolism; nanocarriers shield the drug from metabolic enzymes. |
Nano-Drug Delivery Systems (e.g., Liposomes)
Nano-drug delivery systems are a cornerstone of modern pharmaceutical development, designed to improve the solubility, stability, and bioavailability of therapeutic agents. nih.govpjps.pk For flavonoids like pinocembrin and its derivatives, these systems offer a promising avenue to overcome pharmacokinetic hurdles. By encapsulating the active compound, nanocarriers can increase its circulation time, target it to specific sites, and facilitate its uptake into cells. ijpsjournal.comjddtonline.info
While research directly on pinocembrin diacetate formulations is emerging, extensive studies on its parent compound, pinocembrin, provide a strong basis for this approach. Various nanoformulations have been developed for pinocembrin, demonstrating significant improvements in its bioavailability and therapeutic effect.
Liposomes , which are vesicles composed of lipid bilayers, are particularly well-suited for lipophilic compounds like pinocembrin diacetate. pharmacophorejournal.com The lipid nature of the carrier allows for efficient encapsulation of fat-soluble molecules. Studies on propolis extract, which is rich in pinocembrin, have shown that liposomal encapsulation significantly enhances the bioaccessibility of its phenolic compounds. nih.gov In one such study, liposomal formulations increased the recovery of total phenolic compounds by up to 185.90% after simulated digestion, indicating that the liposome (B1194612) not only solubilized the extract but also protected its constituents. nih.gov The encapsulation efficiency for propolis extract in liposome formulations has been reported to be as high as 75.49%. nih.gov
Other nano-systems investigated for pinocembrin include lecithin (B1663433) complexes and polymer micelles. A pinocembrin-lecithin complex was shown to successfully improve the solubility and antioxidant activities of pinocembrin. mdpi.com This is attributed to the amphiphilic nature of lecithin, which can form micelle-like structures that enhance the dissolution of poorly soluble compounds. mdpi.com
| Nano-Delivery System | Key Findings for Pinocembrin/Propolis | Implication for Pinocembrin Diacetate |
| Liposomes | Encapsulation of propolis extract significantly increased the bioaccessibility of pinocembrin and other phenolics. nih.gov | The higher lipophilicity of pinocembrin diacetate would likely lead to high encapsulation efficiency and stability within the lipid bilayer. |
| Lecithin Complex | Formation of a pinocembrin-lecithin complex enhanced the solubility and antioxidant activity of pinocembrin. mdpi.com | This simple and effective method could be directly applicable to enhance the dissolution of pinocembrin diacetate. |
| Polymer Micelles | Not directly found in search results for pinocembrin, but a widely used technique for hydrophobic drugs. nih.gov | As a lipophilic molecule, pinocembrin diacetate would be an excellent candidate for encapsulation within the hydrophobic core of polymer micelles, potentially increasing stability and bioavailability. |
Prodrug Design Considerations
The conversion of a drug into a prodrug is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers. ijpsonline.com A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes transformation in the body to release the active agent. ijpsonline.com This approach is often used to enhance properties like solubility, permeability, and metabolic stability. mdpi.com
Pinocembrin diacetate is a classic example of a prodrug designed to enhance the bioavailability of pinocembrin. The core principle involves masking the two hydrophilic hydroxyl groups at the C5 and C7 positions of the pinocembrin structure through esterification with acetyl groups.
Key Design Considerations:
Increased Lipophilicity : The addition of two acetate (B1210297) ester groups makes the molecule more lipophilic (fat-soluble) compared to the parent pinocembrin. This modification is intended to improve its ability to pass through the lipid-rich membranes of the intestinal epithelium via passive diffusion.
Enzymatic Bioactivation : The covalent ester bonds linking the acetate groups to the pinocembrin backbone are designed to be cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues. This enzymatic action regenerates the active pinocembrin molecule in vivo, allowing it to exert its therapeutic effects.
Overcoming First-Pass Metabolism : The hydroxyl groups of flavonoids are primary sites for phase II metabolism (glucuronidation and sulfation) in the intestine and liver, which significantly reduces their oral bioavailability. mdpi.com By temporarily masking these groups, the diacetate prodrug can partially bypass this extensive first-pass metabolism, allowing more of the compound to reach systemic circulation before being converted to its active form.
This strategy of creating acetate esters to improve bioavailability is a proven concept in drug development. While specific pharmacokinetic data for pinocembrin diacetate is not widely published, the rationale is strongly supported by general principles of medicinal chemistry and prodrug design. ijpsonline.com
Future Research Directions and Challenges for Pinocembrin Diacetate
Comprehensive Structure-Activity Relationship (SAR) Studies for Pinocembrin (B1678385) Diacetate
A foundational step in the development of Pinocembrin diacetate is to establish a detailed understanding of its structure-activity relationship (SAR). The addition of two acetate (B1210297) groups to the pinocembrin backbone can significantly alter its physicochemical properties and, consequently, its biological activity.
Future SAR studies should focus on:
Impact of Acetylation: Research is needed to clarify how the acetyl groups at the 5- and 7-positions influence the molecule's interaction with biological targets compared to the parent pinocembrin. Studies on other flavonoids suggest that while acetylation can increase lipophilicity and potentially enhance cellular uptake, it can sometimes diminish biological activity if the hydroxyl groups are crucial for target binding. mdpi.com For instance, the presence of a free hydroxyl group at the 5-position is often important for the anticancer activity of flavonoids. mdpi.com
Synthesis of Analogs: The synthesis and evaluation of a library of pinocembrin diacetate analogs with varied acyl chain lengths (e.g., propionate, butyrate) or different substitution patterns could reveal derivatives with optimized activity. bohrium.com Research on quercetin (B1663063) has shown that modifying it with different fatty acid chains can modulate its biological effects, such as antiplatelet activity. encyclopedia.pub
Table 1: Key Structural Considerations for SAR Studies
| Structural Feature | Potential Impact on Activity | Research Focus |
|---|---|---|
| Acetylation at C5 & C7 | Alters lipophilicity, membrane permeability, and target binding. mdpi.combohrium.com | Quantify changes in biological activity (e.g., antioxidant, anti-inflammatory) relative to pinocembrin. |
| 5-OH vs. 5-O-acetyl | The 5-OH group is often key for flavonoid activity. mdpi.com | Compare the anticancer and enzyme-inhibitory effects of 7-monoacetylated vs. 5,7-diacetylated pinocembrin. |
| Acyl Chain Variation | Modifies lipophilicity and steric hindrance. bohrium.com | Synthesize and test analogs with different acyl groups (propionyl, butyryl etc.) to optimize efficacy. |
Exploration of Novel Therapeutic Indications for Pinocembrin Diacetate
The parent compound, pinocembrin, has demonstrated a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. unimas.myjapsonline.comresearchgate.net These provide a logical starting point for investigating the therapeutic potential of pinocembrin diacetate.
Key therapeutic areas to explore include:
Neurodegenerative Diseases: Pinocembrin shows promise in models of Alzheimer's and Parkinson's disease, partly by protecting against Aβ-induced toxicity and reducing oxidative stress. nih.govresearchgate.net Research should investigate if the potentially enhanced blood-brain barrier permeability of the more lipophilic pinocembrin diacetate translates to superior neuroprotective effects.
Oncology: Pinocembrin induces apoptosis in various cancer cell lines. researchgate.net Studies are required to determine if pinocembrin diacetate possesses similar or enhanced cancer-specific cytotoxicity. bohrium.com The influence of acetylation on activity against different cancer types, such as breast, colon, and liver cancer, should be systematically evaluated. mdpi.comresearchgate.net
Inflammatory Disorders: Given the known anti-inflammatory properties of pinocembrin, the diacetate derivative should be tested in models of chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. unimas.mynih.gov
Ischemic Injury: Pinocembrin is being investigated for its potential to treat ischemic stroke. researchgate.net The effects of pinocembrin diacetate on neurovascular protection and recovery post-ischemia warrant investigation.
Development of Advanced In Silico and In Vitro Predictive Models for Pinocembrin Diacetate Activity
To accelerate research and reduce reliance on extensive animal testing, the development of predictive models is crucial.
In Silico Docking and Molecular Dynamics: Computational tools can predict the binding affinity and interaction of pinocembrin diacetate with various biological targets. Molecular docking simulations can be used to screen its potential against a wide range of enzymes and receptors, such as kinases (e.g., Pim-1), cyclooxygenases, and acetylcholinesterase, which are relevant to cancer and neurodegenerative diseases. frontiersin.orgglobalresearchonline.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of pinocembrin derivatives, 3D-QSAR models like CoMFA and CoMSIA can be developed. globalresearchonline.net These models can quantitatively predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Metabolic Network Reconstruction: In silico models of human metabolism can be used to predict the metabolic fate of pinocembrin diacetate. iaees.org Understanding whether it acts as a prodrug (hydrolyzed back to pinocembrin in vivo) or has its own unique activity and metabolite profile is essential for its development.
Advanced In Vitro Systems: Testing should move beyond simple 2D cell cultures to more complex systems like 3D organoids or "organ-on-a-chip" models. These systems better mimic human physiology and can provide more accurate predictions of efficacy and potential toxicity.
Addressing Challenges in Clinical Translation of Pinocembrin Diacetate
The journey from a promising preclinical compound to a clinically approved drug is fraught with challenges. For pinocembrin diacetate, these hurdles are similar to those faced by other flavonoids. informaticsjournals.co.in
Bioavailability and Pharmacokinetics: While acetylation may increase lipophilicity, this does not guarantee improved oral bioavailability. bohrium.com Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of pinocembrin diacetate. Key questions include its stability in the gastrointestinal tract and its rate of hydrolysis by plasma esterases.
Metabolic Stability: The acetyl groups may be rapidly cleaved in vivo, converting the compound back to pinocembrin. While this could be a useful prodrug strategy, it needs to be confirmed. Understanding the activity of its metabolites is also critical. informaticsjournals.co.in
Formulation and Delivery: Poor water solubility can still be a major obstacle. Developing advanced drug delivery systems, such as nano-formulations (e.g., liposomes, nanoparticles) or inclusion complexes with cyclodextrins, could significantly enhance the solubility and systemic availability of pinocembrin diacetate, as has been explored for other flavonoids like quercetin. dovepress.commdpi.com
Scalable Synthesis: A cost-effective and scalable synthesis method for producing high-purity pinocembrin diacetate is a prerequisite for extensive preclinical and eventual clinical studies. d-nb.infoikm.org.my
Opportunities for Combination Therapies Involving Pinocembrin Diacetate
Pinocembrin diacetate may exhibit synergistic effects when used in combination with existing therapeutic agents, potentially enhancing efficacy while reducing toxicity.
Oncology: Pinocembrin has been shown to protect against doxorubicin-induced cardiotoxicity in vitro without compromising its anticancer effects on breast cancer cells. frontiersin.org It is critical to investigate whether pinocembrin diacetate shares this cardioprotective potential, which could make it a valuable adjunct to chemotherapy regimens. Furthermore, studies combining pinocembrin with other flavonoids have shown synergistic cytotoxic effects on cancer cells. vetdergikafkas.org
Infectious Diseases: The parent compound has known antimicrobial properties. japsonline.com Combining pinocembrin diacetate with conventional antibiotics could be a strategy to combat drug-resistant bacteria, potentially lowering the required dose of the antibiotic and reducing side effects.
Neurodegenerative Diseases: In the context of Alzheimer's disease, a combination of pinocembrin diacetate with standard treatments like acetylcholinesterase inhibitors could target multiple pathological pathways simultaneously.
Table 2: Potential Combination Therapy Strategies
| Therapeutic Area | Combination Partner | Rationale for Combination |
|---|---|---|
| Oncology | Doxorubicin | Potential to mitigate chemotherapy-induced cardiotoxicity while maintaining or enhancing anticancer efficacy. frontiersin.org |
| Oncology | Other Flavonoids (e.g., Pinobanksin) | Synergistic cytotoxic effects on cancer cells. vetdergikafkas.org |
| Infectious Diseases | Conventional Antibiotics | Potential to overcome antibiotic resistance and enhance antimicrobial activity. japsonline.com |
| Alzheimer's Disease | Acetylcholinesterase Inhibitors | Multi-target approach to address neuroinflammation, oxidative stress, and cholinergic deficits. |
Q & A
Basic Research Questions
Q. How can researchers chemically characterize and verify the purity of Pinocembrin diacetate?
- Methodological Answer : Characterization typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming esterification at hydroxyl groups) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) validates the molecular weight (C₁₉H₁₆O₆, 340.3 g/mol). For known compounds, cross-referencing with literature data (e.g., CAS 111441-88-4) is critical . Novel derivatives require additional evidence, including elemental analysis and X-ray crystallography, as per guidelines for new compound identification .
Q. What validated synthetic routes exist for Pinocembrin diacetate?
- Methodological Answer : The synthesis involves acetylation of Pinocembrin (CAS 480-39-7) using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP). Reaction optimization includes monitoring temperature (e.g., 25–40°C) and stoichiometry to prevent over-acetylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures isolation of the diacetate form. Structural confirmation requires comparative analysis with authentic standards .
Advanced Research Questions
Q. How does Pinocembrin diacetate exhibit dose-dependent antimicrobial mechanisms against pathogens like Campylobacter jejuni?
- Methodological Answer : Studies show a biphasic effect: subinhibitory concentrations (0.25×MIC = 16 µg/mL) upregulate bacterial antioxidant defenses (e.g., redox signaling genes), while suprainhibitory doses (2×MIC = 128 µg/mL) disrupt membrane integrity (via LIVE/DEAD BacLight assays) and induce oxidative stress (measured via dihydrodichlorofluorescein diacetate probes). Experimental design should include MIC determination (broth microdilution), transcriptomic profiling (microarrays/qRT-PCR), and phenotypic validation (time-kill kinetics) .
Q. How can researchers resolve contradictions in reported bioactivity (e.g., antioxidant vs. pro-oxidant effects) of Pinocembrin diacetate?
- Methodological Answer : Variability arises from concentration thresholds, experimental models, and assay conditions. For example, in bacterial systems, subinhibitory doses act as antioxidants (promoting growth), while higher doses trigger pro-oxidant effects. Researchers must standardize conditions (e.g., ROS detection using DCFH-DA probes under controlled oxygen levels) and validate findings across multiple models (e.g., mammalian vs. microbial cells) .
Q. What strategies optimize experimental conditions for studying Pinocembrin diacetate’s interaction with cellular membranes?
- Methodological Answer : Use response surface methodology (RSM) or D-optimal experimental design to balance factors like probe concentration (e.g., LIVE/DEAD BacLight), incubation time, and solvent compatibility. For example, PMA-activated blood cells treated with fluorescent probes (e.g., APF, Amplex Red) require optimization of PMA concentration (e.g., 100 nM) and incubation duration (30–60 min) to avoid false-positive ROS signals .
Q. How can in silico approaches predict Pinocembrin diacetate’s molecular targets and pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial efflux pumps) identifies binding affinities. ADMET prediction tools (e.g., SwissADME) assess solubility (LogP ≈ 2.5) and metabolic stability (esterase susceptibility). Cross-referencing databases like ChEMBL or ChemSpider validates computational findings against experimental data .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in Pinocembrin diacetate bioactivity studies?
- Methodological Answer : Implement quality control (QC) protocols, including HPLC purity checks (>95%) and biological activity assays (e.g., MIC consistency across batches). Use statistical tools (e.g., ANOVA with post-hoc tests) to compare variability sources (e.g., synthesis method vs. storage conditions) .
Q. What frameworks ensure rigorous literature reviews for hypothesis generation?
- Methodological Answer : Apply PICOT criteria to structure research questions:
- P opulation (e.g., bacterial strains),
- I ntervention (Pinocembrin diacetate concentration),
- C omparison (untreated controls or analogs like Pinocembrin 7-acetate),
- O utcome (MIC, ROS levels),
- T ime (exposure duration).
Systematic reviews should prioritize peer-reviewed journals and avoid non-curated sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
